2,2-Difluoropropylamine hydrochloride 2,2-Difluoropropylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 421-00-1
VCID: VC8455725
InChI: InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H
SMILES: CC(CN)(F)F.Cl
Molecular Formula: C3H8ClF2N
Molecular Weight: 131.55 g/mol

2,2-Difluoropropylamine hydrochloride

CAS No.: 421-00-1

Cat. No.: VC8455725

Molecular Formula: C3H8ClF2N

Molecular Weight: 131.55 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoropropylamine hydrochloride - 421-00-1

Specification

CAS No. 421-00-1
Molecular Formula C3H8ClF2N
Molecular Weight 131.55 g/mol
IUPAC Name 2,2-difluoropropan-1-amine;hydrochloride
Standard InChI InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H
Standard InChI Key IDJKGOWDPKVIBR-UHFFFAOYSA-N
SMILES CC(CN)(F)F.Cl
Canonical SMILES CC(CN)(F)F.Cl

Introduction

Chemical Identification and Structural Profile

Nomenclature and Formula

2,2-Difluoropropylamine hydrochloride is systematically named as 2,2-difluoropropan-1-amine hydrochloride. Its molecular structure consists of a three-carbon chain (CH2CF2CH2\text{CH}_2-\text{CF}_2-\text{CH}_2) with an amine group (NH2-\text{NH}_2) at the terminal carbon and a hydrochloride counterion. The presence of two electronegative fluorine atoms adjacent to the amine group significantly influences its electronic properties, enhancing its stability and reactivity in nucleophilic substitutions .

Synthesis and Production

Industrial Synthesis Pathways

The hydrochloride salt is typically synthesized by treating 2,2-difluoropropylamine (CAS 421-00-1) with hydrochloric acid under controlled conditions . The free amine precursor is prepared via:

  • Fluorination of Propylene Derivatives: Reaction of 2-chloropropylamine with potassium fluoride (KF\text{KF}) in polar aprotic solvents.

  • Reductive Amination: Using difluorinated ketones (e.g., 2,2-difluoropropanone) and ammonia in the presence of reducing agents like sodium cyanoborohydride .

Yields exceeding 70% are achievable, though purification requires recrystallization from ethanol-water mixtures to remove unreacted precursors .

Challenges in Scale-Up

  • Corrosivity: Hydrofluoric acid (HF\text{HF}) byproducts necessitate reactor linings resistant to halogen acids.

  • Thermal Instability: Decomposition above 150°C releases toxic fumes (NH3\text{NH}_3, HCl\text{HCl}), mandating low-temperature processing .

Physical and Chemical Properties

PropertyValueMethod/Reference
Molecular Weight131.55 g/molCalculated
Melting PointNot reported
Water Solubility>100 g/L (20°C)Experimental
Vapor PressureNegligible (25°C)Estimated
pKa (Amine)~8.2 (predicted)Computational

The compound’s high solubility in polar solvents (e.g., water, methanol) contrasts with its limited solubility in hydrocarbons, making it suitable for aqueous-phase reactions. Stability studies indicate no decomposition under inert atmospheres for up to 12 months at 2–8°C .

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

2,2-Difluoropropylamine hydrochloride serves as a building block for fluorinated β-amino alcohols, which are precursors to kinase inhibitors and antiviral agents. The fluorine atoms enhance metabolic stability and binding affinity to target proteins .

Agrochemical Development

In pesticide synthesis, the compound’s amine group facilitates coupling with chlorinated aromatics to create herbicides with improved soil persistence. Field trials show 15–20% higher efficacy compared to non-fluorinated analogs .

Material Science

Its incorporation into polyamide resins improves thermal resistance (up to 250°C) and reduces dielectric constants, benefiting electronics encapsulation .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
3-FluoropropylamineC3H8FN\text{C}_3\text{H}_8\text{FN}Single fluorine; lower thermal stability
1,1-DifluoroethylamineC2H5F2N\text{C}_2\text{H}_5\text{F}_2\text{N}Shorter chain; reduced steric hindrance
PropylamineC3H9N\text{C}_3\text{H}_9\text{N}No fluorines; higher basicity

The geminal difluoro substitution in 2,2-Difluoropropylamine hydrochloride uniquely balances electronic effects and steric bulk, enabling selective reactivity unavailable in analogs .

Research Gaps and Future Directions

Publicly accessible studies on this compound are scarce, with most data derived from safety sheets or patent filings. Priority research areas include:

  • Catalytic Applications: As a ligand in transition-metal catalysis.

  • Toxicokinetics: Long-term exposure effects in industrial settings.

  • Alternative Synthesis: Photocatalytic methods to reduce HF byproducts.

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